6-Isopropylpyridin-2(1H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
6-propan-2-yl-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6(2)7-4-3-5-8(10)9-7/h3-6H,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNDNTUOEUNAQAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6 Isopropylpyridin 2 1h One and Its Derivatives
Foundational Synthetic Routes to the Pyridin-2(1H)-one Core
The synthesis of the pyridin-2(1H)-one scaffold, a key structural motif in many biologically active compounds, can be achieved through various foundational routes. These methods often involve the construction of the heterocyclic ring from acyclic precursors.
Condensation Reactions in Pyridin-2(1H)-one Formation
Condensation reactions are a cornerstone in the synthesis of pyridin-2(1H)-ones. These reactions typically involve the joining of two or more molecules with the elimination of a small molecule, such as water or ammonia.
A common strategy involves the condensation of β-enamino derivatives of carbonyl compounds with cyanoacetic acid amides or malononitrile (B47326). arkat-usa.org Another approach is the Knoevenagel condensation of a ketone with malononitrile, which can be part of a one-pot, multi-component reaction to form highly substituted pyridin-2(1H)-one derivatives. mdpi.comrsc.org For instance, a four-component reaction of a ketone, malononitrile, ethyl cyanoacetate (B8463686), and hydrazine (B178648) hydrate, catalyzed by piperidine (B6355638) under ultrasound irradiation, provides an efficient route to 1,6-diamino-2-oxo-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile derivatives. mdpi.comnih.gov The proposed mechanism for this reaction involves an initial Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization. mdpi.com
The table below summarizes a study on the synthesis of pyridin-2(1H)-one derivatives using a four-component reaction under ultrasound irradiation. mdpi.com
| Entry | Ketone | Product | Yield (%) |
| 1 | Acetone | 5a | 95 |
| 2 | Cyclohexanone | 5b | 92 |
| 3 | Acetophenone | 5c | 90 |
Approaches Utilizing Cyanoacetic Acid Derivatives
Derivatives of cyanoacetic acid are versatile building blocks in the synthesis of pyridin-2(1H)-ones. Their reactivity allows for the construction of the pyridinone ring through various cyclization strategies.
One method involves the reaction of ylidenecyanoacetic acid ethyl esters with dimethylformamide dimethyl acetal, followed by treatment with primary amines to yield N-substituted 3-cyanopyridin-2-ones. arkat-usa.org Another example is the reaction of cyanoacetic acid hydrazide with an ethanone (B97240) derivative to form a hydrazone, which can then be cyclized. orientjchem.org Furthermore, the cyclocondensation of chalcones with cyanoacetamide or ethyl cyanoacetate can produce the corresponding 2-oxo-1,2-dihydropyridine-3-carbonitriles or -carboxylates. orientjchem.org
The following table presents data from the synthesis of N-substituted 3-cyanopyridin-2-ones. arkat-usa.org
| Compound | R | R1 | Yield (%) | Melting Point (°C) |
| 4 | Me | CH2CH2OH | 55 | 128-130 |
| 5 | Me | CH2Ph | 62 | 160-162 |
| 6 | Me | Ph | 70 | 225-227 |
Strategies Involving Carbonyl Compounds and Amidines
The reaction between carbonyl compounds and amidines provides another effective route to pyridinone-related heterocycles, specifically pyrimidines, which share a similar nitrogen-containing six-membered ring structure. mdpi.comrsc.org This synthesis typically involves the condensation of a 1,3-dicarbonyl compound with an amidine. mdpi.com The reaction can be catalyzed by various reagents, including iron(II)-complexes. rsc.org A base-facilitated intermolecular oxidative C–N bond formation between allylic compounds and amidines has also been reported for the synthesis of polysubstituted pyrimidines. rsc.org
Regioselective Synthesis of 6-Substituted Pyridin-2(1H)-ones
The introduction of substituents at specific positions of the pyridin-2(1H)-one ring is crucial for modifying its chemical and biological properties. Regioselective synthesis ensures that the desired isomer is obtained with high selectivity.
Introduction of the Isopropyl Group at the C6 Position
The synthesis of 6-isopropylpyridin-2(1H)-one can be approached by constructing the pyridine (B92270) ring with the isopropyl group already in place or by introducing it onto a pre-existing pyridine or pyridone scaffold.
One potential strategy involves the adaptation of methods used for synthesizing similar 6-alkyl-substituted pyridinones. For instance, Friedel-Crafts acylation of 6-isopropylpyridine could be a viable route. vulcanchem.com Alternatively, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, could be employed using a 6-isopropyl-2-halopyridine as a starting material. vulcanchem.com The 2-(pyridin-2-yl)isopropyl (PIP) amine has been utilized as a directing group in palladium-catalyzed C(sp3)-H bond functionalization, which could be relevant for introducing functionality to the isopropyl group itself. researchgate.net
Directed Alkylation and Functionalization Strategies at Pyridine Ring Positions
Directing groups play a significant role in achieving regioselective functionalization of the pyridine ring. The inherent electron-deficient nature of the pyridine ring makes electrophilic substitution challenging, but various strategies have been developed to overcome this. beilstein-journals.org
Transition metal-catalyzed C-H functionalization has emerged as a powerful tool for the selective introduction of alkyl and aryl groups at various positions of the pyridine ring. beilstein-journals.orgnih.gov For instance, nickel-catalyzed C4-alkylation of pyridines with alkenes has been reported. beilstein-journals.org The use of a removable activating group that blocks the C2/C6 positions can direct alkylation to the C4 position. uiowa.edu Furthermore, deprotonation of a methyl group at the C6 position of a pyridin-2-one using a strong base like n-butyllithium or KHMDS allows for subsequent reaction with various electrophiles. figshare.com
The following table shows the results of a study on the regioselective functionalization of 6-iodo-2-trifluoroacetamidoimidazo[1,2-a]pyridine at position 6, which is analogous to the C6 position of a pyridine ring. researchgate.net
| Entry | Electrophile | Product | Yield (%) |
| 1 | 2,6-Di-F-C6H3CHO | 2a | 76 |
| 2 | 2,6-Di-Cl-C6H3CHO | 2b | 77 |
| 3 | 2-Cl-6-F-C6H3CHO | 2c | 79 |
Exploration of Steric and Electronic Effects on Regioselectivity
The regioselectivity of reactions involving the pyridin-2(1H)-one ring is a critical aspect that is significantly influenced by both steric and electronic factors. These effects dictate the position of substitution or reaction on the heterocyclic ring, and understanding them is crucial for the rational design of synthetic routes to specifically substituted pyridinone derivatives.
In cycloaddition reactions, the substitution pattern on the pyridinone ring plays a pivotal role in determining the reaction rate and outcome. For instance, a comparison between 1,6-dimethylpyridin-2(1H)-one and 1,3-dimethylpyridin-2(1H)-one in cycloaddition reactions reveals that a substituent at the 6-position has a more pronounced effect on the reaction rate. This is primarily attributed to steric hindrance. researchgate.net However, electronic effects can also be significant. When a conjugating phenyl group is placed at the 6-position, the pyridone becomes a substantially better diene compared to its isopropyl or tert-butyl analogues, indicating the importance of electronic contributions from the substituent. researchgate.net
Molecular orbital calculations suggest that the dominant interaction in the cycloaddition of 2-pyridones with acetylene (B1199291) esters is between the Highest Occupied Molecular Orbital (HOMO) of the pyridone and the Lowest Unoccupied Molecular Orbital (LUMO) of the acetylene ester. researchgate.net Bulky groups like isopropyl and tert-butyl can introduce strain into the pyridine ring, which in turn raises the energy of the HOMO, favoring the cycloaddition across the 3,6-positions as it helps to relieve this strain. researchgate.net
In the context of 3,4-pyridynes, experimental results underscore the importance of electronic considerations over steric factors in determining the regioselectivity of nucleophilic additions. nih.gov Even when the transition states are more sterically encumbered, the major products often arise from electronically matched transition structures. nih.gov The ability to control the regioselectivity in reactions of 3,4-pyridynes would provide access to substituted pyridines that are otherwise difficult to synthesize. nih.gov
Catalytic Approaches in Pyridin-2(1H)-one Synthesis
Modern synthetic chemistry heavily relies on catalytic methods to achieve efficient and selective transformations. The synthesis of pyridin-2(1H)-ones has greatly benefited from the development of various catalytic systems, particularly those involving transition metals. These approaches offer advantages such as high atom economy, mild reaction conditions, and the ability to construct complex molecular architectures with high precision.
Metal-Catalyzed C-C and C-N Bond Forming Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are fundamental steps in the synthesis of many organic molecules, including pyridin-2(1H)-one derivatives.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, offer a versatile method for the synthesis of substituted pyridinones. For instance, 1-(6-isopropylpyridin-2-yl)ethanone (B12091131) could potentially be synthesized via a Suzuki-Miyaura coupling of 6-isopropyl-2-bromopyridine with an appropriate acetyl equivalent. vulcanchem.com These reactions often proceed under mild conditions and tolerate a wide range of functional groups. vulcanchem.com
Copper-catalyzed reactions have also emerged as a valuable tool in pyridinone synthesis. Copper(II)-catalyzed C-N bond formation has been employed in the synthesis of various nitrogen-containing heterocycles. nih.gov These reactions can proceed via mechanisms such as the Chan-Lam and Ullmann couplings. nih.gov Furthermore, copper catalysts, including nano-copper oxide, have been utilized in multicomponent reactions to construct complex heterocyclic systems. beilstein-journals.org
Rhodium and copper co-catalyzed cascade reactions have been developed for the synthesis of complex fused heterocyclic systems, involving multiple C-H, C-C, and C-N bond cleavage and formation steps in a single pot. rsc.org
C-H Activation Strategies for Pyridin-2(1H)-one Construction
Direct C-H activation has become a cornerstone of modern organic synthesis, offering a more atom- and step-economical approach to the construction of complex molecules by avoiding the pre-functionalization of starting materials. acs.org Various transition metal catalysts, including those based on rhodium, ruthenium, and iridium, have been successfully employed for the C-H activation and subsequent annulation or functionalization of substrates to yield pyridin-2(1H)-one cores.
Rhodium(III)-catalyzed C-H activation/annulation of acrylamides with alkynes or propargyl alcohols provides an efficient and regioselective route to multisubstituted 2-pyridones. rsc.org These reactions often exhibit good functional group tolerance and can proceed under mild conditions. rsc.org Some protocols even feature a reusable catalytic system and can be performed at room temperature. rsc.org
Ruthenium(II)-catalyzed C-H activation has also been extensively explored for the synthesis of pyridinones. researchgate.net These reactions can proceed through various pathways, including C-H activation followed by intramolecular C-C or C-N bond formation, or intermolecular coupling with alkynes. researchgate.net The use of directing groups is often crucial for achieving high regioselectivity in these transformations. researchgate.net
Iridium catalysts have been utilized in the annulation of α,β-unsaturated amides with electron-deficient 1,3-dienes to afford 5,6-dihydropyridin-2(1H)-ones. oup.com The reaction proceeds via a direct C-H alkylation followed by an intramolecular aza-Michael addition. oup.com
The table below summarizes selected examples of metal-catalyzed C-H activation strategies for the synthesis of pyridin-2(1H)-one derivatives.
| Catalyst System | Substrates | Product Type | Key Features |
| Rhodium(III) | Acrylamides and propargyl alcohols | Trisubstituted 2-pyridones | High regioselectivity, reusable catalyst, room temperature. rsc.org |
| Ruthenium(II) | Aromatic amides and vinylsilanes | ortho-C-H alkylated amides | Use of a directing group, good functional group tolerance. oup.com |
| Iridium(III) | α,β-unsaturated amides and 1,3-dienes | 5,6-Dihydropyridin-2(1H)-ones | Stereoselective, intramolecular aza-Michael addition. oup.com |
| Rhodium(III) | N-phenyl-7-azaindoles and alkenes | Mono- and dialkenylated products | Efficient, one-pot synthesis of unsymmetrically dialkenylated products. oup.com |
| Palladium(II) | Pyridines and aryl triflates | C3-arylated pyridines | Regioselective C-H arylation. oup.com |
Application of Organometallic Reagents and Complexes
Organometallic reagents and complexes are indispensable in modern organic synthesis, enabling a wide array of transformations with high selectivity and efficiency. uni-muenchen.de Their application in the synthesis and functionalization of pyridin-2(1H)-ones is a testament to their versatility.
Organozinc and organomagnesium reagents are widely used due to their high functional group tolerance and reactivity in transition metal-catalyzed cross-coupling reactions. uni-muenchen.de These reagents can be prepared through various methods and readily participate in reactions to form new C-C bonds. uni-muenchen.de
The development of organometallic complexes as catalysts has revolutionized the field. For example, rhodium and copper co-catalyzed reactions have been shown to facilitate complex cascade reactions involving multiple bond-breaking and bond-forming events in a single operation. rsc.org Ruthenium and cobalt organometallic complexes have been synthesized and studied for their potential in catalytic C-H activation processes. utc.edu
Europium(III) complexes with 1-hydroxypyridin-2-one (1,2-HOPO) ligands have been synthesized and shown to exhibit exceptional stability and highly efficient emission, making them promising for applications in biological assays. nih.gov Furthermore, anionic nickel(0) complexes supported by bidentate NHC-pyridone ligands have been developed and shown to be active catalysts for the hydroboration of styrene. chemrxiv.org
Functionalization and Derivatization Strategies of this compound
The functionalization and derivatization of the this compound nucleus are crucial for modulating its physicochemical and biological properties. A variety of strategies have been developed to introduce new functional groups at different positions of the pyridinone ring.
Modification of the Pyridin-2(1H)-one Nucleus
The pyridin-2(1H)-one ring possesses multiple reactive sites (C3, C4, C5, and C6) that can be targeted for functionalization. acs.org The site-selectivity of these functionalization reactions can be controlled by various factors, including the choice of catalyst, directing groups, and the inherent electronic and steric properties of the pyridinone substrate. rsc.org
C-H Functionalization:
Direct C-H functionalization is a powerful strategy for modifying the pyridinone core. acs.org Depending on the reaction conditions and the catalyst employed, different positions of the pyridinone ring can be selectively functionalized.
C3-Functionalization: Radical-induced reactions, such as the nickel-catalyzed direct alkylation with α-bromo carbonyl compounds, have been shown to exhibit perfect C3-selectivity, irrespective of the electronic and steric nature of other substituents on the pyridone ring. rsc.org
C5-Functionalization: The synthesis of 5-substituted pyridin-2(1H)-one derivatives has been achieved through various methods, including the reaction of (E)-ethyl 3-(4-oxo-4H-chromen-3-yl)acrylates with amines. chapman.edu
C6-Functionalization: Rhodium-catalyzed directed C6-borylation of pyridones has been reported, providing a route to C6-functionalized derivatives that can be further elaborated through cross-coupling reactions like the Suzuki-Miyaura coupling. rsc.org Nickel/aluminum co-catalyzed C6-selective alkenylation and alkylation have also been developed. rsc.org
Other Functionalization Strategies:
Beyond C-H activation, other methods are also employed for the functionalization of the pyridinone nucleus.
The Reissert-Henze reaction, involving the N-oxide of a pyridine derivative, can be used to introduce various functional groups onto the pyridine ring. researcher.life
Selective deprotonation of methyl groups on the pyridone ring, followed by reaction with electrophiles, allows for the functionalization of the side chain. researchgate.net
The table below provides a summary of different functionalization strategies for the pyridin-2(1H)-one nucleus.
| Position | Reaction Type | Catalyst/Reagent | Comments |
| C3 | Radical alkylation | Nickel | Perfect C3-selectivity. rsc.org |
| C5 | Reaction with chromone (B188151) derivatives and amines | Base | Synthesis of 5-benzoyl-pyridin-2(1H)-ones. chapman.edu |
| C6 | Directed C-H borylation | Rhodium | Allows for further functionalization via cross-coupling. rsc.org |
| C6 | C-H alkenylation/alkylation | Nickel/Aluminum | Lewis acid co-catalyst increases electrophilicity at C6. rsc.org |
| Various | Reissert-Henze reaction | - | Functionalization via the N-oxide. researcher.life |
| Side Chain | Deprotonation-alkylation | Base (e.g., n-BuLi, KHMDS) | Selective functionalization of α-methyl groups. researchgate.net |
Introduction of Substituents via Click Chemistry and Related Methods
The functionalization of the pyridin-2(1H)-one scaffold, including derivatives like this compound, can be efficiently achieved using "click chemistry." This term describes reactions that are high-yielding, broad in scope, and generate minimal byproducts. organic-chemistry.org The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click reaction used to introduce complex molecular fragments. organic-chemistry.org This reaction typically involves the 1,3-dipolar cycloaddition between an azide (B81097) and a terminal alkyne, catalyzed by a copper(I) species, to specifically form a 1,4-disubstituted 1,2,3-triazole ring. organic-chemistry.org
This methodology has been successfully applied to the pyridin-2(1H)-one system. A general route involves first introducing an alkyne handle onto the pyridinone ring, most commonly at the nitrogen atom. For instance, N-propargylated pyridinones can be synthesized from the corresponding pyridinone precursors, such as those derived from 2-hydroxynicotinic acid. bohrium.com These propargylated intermediates then undergo the CuAAC reaction with various organic azides in the presence of a catalyst system like copper(II) sulfate (B86663) (CuSO₄·5H₂O) and a reducing agent such as sodium ascorbate, which generates the active Cu(I) catalyst in situ. bohrium.comnih.gov This process links the pyridinone core to a wide array of other molecules via the stable triazole bridge. bohrium.com
While direct examples starting with this compound are not prevalent in the reviewed literature, the established protocols on other pyridinone cores are directly applicable. The synthesis would begin with the N-propargylation of this compound, followed by the click reaction with a desired azide to yield novel derivatives.
Table 1: Key Features of CuAAC for Pyridinone Functionalization
| Feature | Description | Reference |
|---|---|---|
| Reaction Type | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) | organic-chemistry.org |
| Reactants | An N-propargylated pyridin-2(1H)-one and an organic azide | bohrium.com |
| Product | 1-((1-substituted-1H-1,2,3-triazol-4-yl)methyl)pyridin-2(1H)-one | bohrium.com |
| Catalyst System | Typically CuSO₄·5H₂O and a reducing agent (e.g., Sodium Ascorbate) | bohrium.comnih.gov |
| Key Advantage | High efficiency, mild reaction conditions, and formation of a stable triazole linker | organic-chemistry.orgmdpi.com |
Synthesis of Precursors and Intermediate Compounds Incorporating the 6-Isopropylpyridine Moiety
The synthesis of this compound and its derivatives relies on the availability of functionalized precursors containing the 6-isopropylpyridine core. Several strategies exist for preparing these crucial intermediates.
One common precursor is 6-isopropylpyridine itself, which can be a starting point for subsequent functionalization. The synthesis of related 6-alkylpyridines can be achieved through methods like Friedel-Crafts acylation or palladium-catalyzed cross-coupling reactions. vulcanchem.com For instance, 2-iodo-6-isopropylpyridine (B1513696) has been synthesized with a 70% yield from 2-isopropylpyridine. d-nb.info This process involves a regioselective metalation using TMP₂Mg·2LiCl (a Hauser base) in the presence of BF₃·OEt₂, followed by quenching with iodine. d-nb.info
Another valuable intermediate is methyl 6-isopropylpyridine-3-carboxylate, which can be prepared from a corresponding dihydropyridine (B1217469) precursor through palladium-on-carbon (Pd/C) catalyzed hydrogenation. auburn.edu Furthermore, 1-(6-isopropylpyridin-2-yl)ethanone serves as a key building block for more complex molecules. Its synthesis can be adapted from methods used for other 1-(6-alkylpyridin-2-yl)ethanones, which include the acetylation of 6-isopropylpyridine or palladium-catalyzed cross-coupling of a 6-isopropyl-2-halopyridine with an acetyl equivalent. vulcanchem.com
Table 2: Examples of 6-Isopropylpyridine Precursors and Synthesis Methods
| Precursor/Intermediate | Starting Material | Key Reagents/Method | Reference |
|---|---|---|---|
| 2-Iodo-6-isopropylpyridine | 2-Isopropylpyridine | 1. BF₃·OEt₂, TMP₂Mg·2LiCl2. Iodine | d-nb.info |
| Methyl 6-isopropylpyridine-3-carboxylate | Dihydropyridine precursor | Pd/C, H₂ | auburn.edu |
Multicomponent Reactions for Pyridin-2(1H)-one Assembly
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a final product, offer a highly efficient pathway to construct the pyridin-2(1H)-one ring system. frontiersin.orgpreprints.org These one-pot reactions are advantageous due to their atom economy, reduced number of purification steps, and ability to rapidly generate molecular diversity. frontiersin.orgtaylorfrancis.com
Several MCR strategies have been developed for the synthesis of pyridin-2(1H)-one derivatives. A notable example is a four-component reaction that utilizes a ketone, malononitrile, ethyl cyanoacetate, and hydrazine hydrate. researchgate.net This reaction, often catalyzed by a base like piperidine and promoted by ultrasound irradiation, provides an efficient route to highly substituted 1,6-diamino-2-oxo-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile derivatives. researchgate.net By selecting a ketone bearing an isopropyl group, this method could be adapted to produce precursors for this compound.
Another approach involves the reaction of enamines with reagents like malononitrile or ethyl cyanoacetate. scilit.com For example, an aliphatic enaminone can react with these nucleophiles to produce an intermediate adduct, which, upon reaction with an aromatic amine and subsequent base-catalyzed cyclization, yields novel pyridin-2(1H)-one derivatives. scilit.com
The Biginelli reaction, a classic three-component condensation of a β-dicarbonyl compound, an aldehyde, and urea (B33335) or thiourea, is primarily used for synthesizing dihydropyrimidin-2(1H)-ones. beilstein-journals.org However, related MCRs have been developed for pyridine synthesis, highlighting the power of this strategy in building six-membered heterocycles. taylorfrancis.com For instance, a multi-component cascade reaction of 3-formylchromones, ethyl 2-(pyridin-2-yl)acetate derivatives, and amidine hydrochlorides has been developed to construct highly functionalized bipyrimidine derivatives containing a dihydropyrimidin-6(1H)-one core. rsc.org These established MCR methodologies demonstrate the potential for the direct assembly of the this compound scaffold from simple, readily available starting materials.
Table 3: Mentioned Chemical Compounds
| Compound Name | |
|---|---|
| This compound | |
| 1-((1-Phenyl-1H-1,2,3-triazol-4-yl)methyl)pyridin-2(1H)-one | |
| 2-Hydroxynicotinic acid | |
| Copper(II) sulfate | |
| Sodium ascorbate | |
| 2-Iodo-6-isopropylpyridine | |
| 2-Isopropylpyridine | |
| TMP₂Mg·2LiCl | |
| BF₃·OEt₂ | |
| Iodine | |
| Methyl 6-isopropylpyridine-3-carboxylate | |
| Palladium-on-carbon | |
| 1-(6-Isopropylpyridin-2-yl)ethanone | |
| 6-Isopropyl-2-bromopyridine | |
| Malononitrile | |
| Ethyl cyanoacetate | |
| Hydrazine hydrate | |
| Piperidine | |
| 3-Formylchromone |
Chemical Reactivity and Mechanistic Investigations of 6 Isopropylpyridin 2 1h One
Reactivity Profiles of the Pyridin-2(1H)-one System
The reactivity of the 6-isopropylpyridin-2(1H)-one molecule is largely dictated by the electronic properties of the pyridin-2(1H)-one ring system. This heterocyclic core exhibits a rich and varied chemical behavior, enabling a wide range of chemical transformations.
Nucleophilic Aromatic Substitution on Pyridin-2(1H)-one Derivatives
Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing pyridin-2(1H)-one derivatives. Unlike electron-rich aromatic systems that favor electrophilic substitution, the pyridin-2(1H)-one ring can be susceptible to attack by nucleophiles, particularly when activated by electron-withdrawing groups or through specific reaction conditions. govtpgcdatia.ac.inmasterorganicchemistry.com The presence of the nitrogen atom and the carbonyl group influences the electron distribution within the ring, making certain positions more electrophilic and thus prone to nucleophilic attack.
Generally, SNAr reactions on pyridines are facilitated by the presence of a good leaving group, such as a halogen, at positions 2, 4, or 6. scispace.com The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. govtpgcdatia.ac.in The stability of this intermediate is crucial for the reaction to proceed and is enhanced by electron-withdrawing substituents that can delocalize the negative charge.
In the context of this compound, direct nucleophilic substitution on the pyridone ring itself is less common without prior activation. However, derivatives of pyridin-2(1H)-one can readily undergo SNAr. For instance, the displacement of a leaving group at the C4 or C6 position by various nucleophiles is a common strategy for introducing new functionalities. scispace.comnih.gov The choice of solvent and base can significantly influence the outcome and efficiency of these reactions. nih.govcem.com For example, the use of polyethylene (B3416737) glycol (PEG-400) as a green solvent has been shown to promote efficient nucleophilic aromatic substitution on nitrogen-containing fused heterocycles. nih.gov
Oxidation and Reduction Pathways of the Pyridin-2(1H)-one Ring
The pyridin-2(1H)-one ring can undergo both oxidation and reduction reactions, leading to a variety of transformed products.
Oxidation: Oxidation of the pyridine (B92270) nitrogen atom to form a pyridine N-oxide is a common transformation. wikipedia.org This can be achieved using peracids. wikipedia.org The resulting N-oxide can then be used to direct further functionalization of the ring, as the N-oxide group alters the electronic properties and reactivity of the pyridine system. wikipedia.orgnih.gov For instance, it promotes electrophilic substitution at the 2- and 4-positions. wikipedia.org The oxygen atom can subsequently be removed by reduction. wikipedia.org The pyridinone ring itself can also be subject to oxidation under more forceful conditions, potentially leading to ring-opened products.
Reduction: The carbonyl group within the pyridin-2(1H)-one ring can be targeted for reduction. Depending on the reducing agent and reaction conditions, this can lead to the corresponding alcohol or even complete reduction of the carbonyl group. The double bonds within the ring can also be reduced under catalytic hydrogenation conditions, leading to the corresponding piperidinone or piperidine (B6355638) derivatives.
Electrophilic and Radical Alkylation Reactions
Pyridin-2(1H)-ones are ambident nucleophiles, meaning they can react with electrophiles at either the nitrogen or the oxygen atom. researchgate.net The regioselectivity of alkylation (N- vs. O-alkylation) is influenced by several factors, including the nature of the electrophile, the solvent, and the base used. researchgate.net
Electrophilic Alkylation: Direct alkylation of the pyridin-2(1H)-one ring at carbon is also possible. For instance, under certain catalytic conditions, C-H activation can lead to regioselective alkylation. Rhodium-catalyzed reactions have been developed for the C6-selective alkylation of 1-(2-pyridyl)-2-pyridones with alkyl carboxylic acids or anhydrides. nsf.gov While this specific example involves a directing group, it highlights the potential for direct C-H functionalization of the pyridone ring.
Radical Alkylation: Radical alkylation reactions provide another avenue for functionalizing the pyridin-2(1H)-one scaffold. chemrxiv.org The Minisci reaction, which involves the addition of a radical to an electron-deficient heterocycle, is a powerful tool for C-H functionalization. nih.gov While this reaction can sometimes lead to mixtures of regioisomers on simple pyridines, strategies have been developed to control the regioselectivity. nih.gov For 1-(1-arylvinyl)pyridin-2(1H)-ones, subsequent radical alkylation reactions have been demonstrated. chemrxiv.orgchemrxiv.org
Mechanistic Elucidation of Key Transformations
Understanding the reaction mechanisms involved in the synthesis and functionalization of this compound is crucial for optimizing reaction conditions and designing new synthetic routes.
Detailed Reaction Mechanisms for Pyridin-2(1H)-one Formation
The synthesis of the pyridin-2(1H)-one core can be achieved through various routes, each with its own distinct mechanism.
One common approach involves the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a nitrogen source. For instance, the reaction of chalcones with a nitrogen-containing reagent can proceed via a domino reaction involving a Michael addition, followed by amination, intramolecular amidation, and subsequent dehydronitrosation to yield 4,6-disubstituted pyridin-2(1H)-ones. rsc.org
Another versatile method is the three-component reaction of a ketone, an aldehyde, and a cyanoacetamide derivative. The proposed mechanism for this transformation involves a series of tandem reactions. lnu.edu.cn It begins with a Knoevenagel condensation, followed by a Michael addition of the aminopyrazole to the in-situ formed α,β-unsaturated compound. Subsequent ring closure of the pyridine ring with elimination of water and final oxidation leads to the 1H-pyrazolo[3,4-b]pyridine scaffold. mdpi.com
The Vilsmeier-Haack reaction of enaminones provides an efficient one-pot synthesis of halogenated pyridin-2(1H)-ones. nih.gov The proposed mechanism involves a sequence of halogenation, formylation, and intramolecular nucleophilic cyclization. nih.gov Similarly, the reaction of 1-acetyl-1-carbamoyl cyclopropanes under Vilsmeier conditions is thought to proceed through sequential ring-opening, haloformylation, and intramolecular nucleophilic cyclization. researchgate.net
The synthesis of N-vinyl-substituted pyridones from ketones and 2-fluoropyridine (B1216828) in the presence of trifluoromethane (B1200692) sulfonic anhydride (B1165640) is believed to proceed through the formation of a vinyl pyridinium (B92312) salt intermediate. chemrxiv.orgchemrxiv.org A preliminary mechanistic study suggests that vinyl triflates and vinyl cations are not the major intermediates in this transformation. chemrxiv.orgchemrxiv.org
Mechanistic Studies of Regioselective Functionalizations
The regioselective functionalization of the pyridin-2(1H)-one ring is a significant area of research, with mechanistic studies providing insights into the factors controlling selectivity.
In transition metal-catalyzed C-H functionalization reactions, the regioselectivity is often dictated by the formation of a metallacyclic intermediate. For example, in the rhodium-catalyzed C6-alkylation of 1-(2-pyridyl)-2-pyridones, a chelation-assisted C-H activation at the C6 position is proposed. nsf.gov DFT calculations on a rhodium-catalyzed annulation reaction to form trisubstituted 2-pyridones suggest a pathway involving hydrogen bond assisted regioselective alkyne insertion, a Lossen rearrangement, and an intramolecular [4+2] cyclization. rsc.org
For nucleophilic aromatic substitution, the regioselectivity is governed by the electronic properties of the ring and the position of activating groups. acs.org In the phosphonation of pyridines activated by a Lewis acid, mechanistic investigations have identified a sigma complex, formed from the nucleophilic addition of the phosphine (B1218219) oxide anion, as a key intermediate. acs.org The regioselectivity was found to be dependent on the Lewis basicity of the nucleophile. acs.org
The regioselectivity of N- versus O-alkylation is a classic problem in pyridone chemistry. researchgate.net The outcome is influenced by the hardness/softness of the electrophile and the nucleophilic sites (HSAB theory), as well as solvent effects and the nature of the counterion. nih.gov DFT studies on the alkylation of 4,6-diphenylpyrimidin-2(1H)-ones have shown that the transition state for the formation of the O-regioisomer is more favorable with cesium carbonate as the base compared to potassium carbonate. nih.gov
Investigation of Catalytic Cycles in Pyridin-2(1H)-one Syntheses
The synthesis of substituted pyridin-2(1H)-ones often employs multicomponent reactions (MCRs), which are valued for their efficiency and atom economy. lnu.edu.cn Catalysis is central to these processes, as it can enhance reaction rates, improve yields, and steer the reaction toward a specific pathway, often under milder conditions than non-catalyzed alternatives. mdpi.com
One prominent synthetic route involves a one-pot, three-component tandem reaction utilizing 1-acetyl-1-carbamoyl cyclopropanes, malononitrile (B47326), and an amine like piperidine. lnu.edu.cn A proposed catalytic cycle for this type of transformation is depicted as a tandem sequence involving:
Knoevenagel Condensation: The reaction is initiated by a base-catalyzed (e.g., piperidine) Knoevenagel condensation between the activated cyclopropane (B1198618) (1) and malononitrile.
Nucleophilic Ring-Opening: The same amine catalyst (piperidine) then acts as a nucleophile, attacking the cyclopropane ring and causing it to open.
Intramolecular Cyclization: The final step is an intramolecular cyclization of the resulting intermediate to form the highly functionalized pyridin-2(1H)-one ring system. lnu.edu.cn
Another powerful method is the Vilsmeier-Haack reaction of 1-acetyl,1-carbamoyl cyclopropanes. acs.org This protocol involves a proposed mechanism of sequential ring-opening, haloformylation, and an intramolecular nucleophilic cyclization to yield the pyridin-2(1H)-one core. acs.org The versatility of these products makes them valuable intermediates for further synthetic transformations. lnu.edu.cn
Catalysts can range from simple organic bases to solid-phase catalysts like montmorillonite (B579905) K10 clay, which has been used for the solvent-free synthesis of related substituted pyridines, highlighting an environmentally benign approach. semanticscholar.org The development of efficient catalytic systems is a key research area, with goals including lowering reaction temperatures and reducing reaction times. mdpi.com For instance, some MCRs that require high temperatures can be performed at room temperature with the right catalyst. mdpi.com
Role of Intermediates and Transition States
In multi-step reactions, the pathway from reactants to products proceeds through one or more intermediates and transition states. opentextbc.ca Intermediates are transient molecular entities that exist in a local energy minimum between two reaction steps, making them more stable than the adjacent transition states, and in some cases, they can be detected or isolated. libretexts.orgsolubilityofthings.comopentextbc.ca Transition states represent the highest energy point along the reaction coordinate for a single step, where bonds are partially broken and formed. solubilityofthings.com They are inherently unstable and cannot be isolated. solubilityofthings.comopentextbc.ca
In the synthesis of substituted pyridin-2(1H)-ones via the Vilsmeier-Haack reaction, a plausible mechanism involves several key intermediates. The reaction is thought to commence with the ring-opening of a cyclopropane precursor mediated by the Vilsmeier reagent, generating an enolate intermediate (A). This is followed by sequential reactions to form further intermediates (B and C), culminating in an intramolecular aza-cyclization of intermediate C to give intermediate D, which then converts to the final pyridin-2(1H)-one product. acs.org
Table 1: Key Species in a Multi-Step Reaction This interactive table defines the roles of different species in a reaction mechanism.
| Species | Description | Stability |
|---|---|---|
| Reactant | The starting material of a chemical reaction. | Stable |
| Intermediate | A molecular entity formed from reactants that reacts further to give products. Corresponds to a local energy minimum on the potential energy diagram. solubilityofthings.comopentextbc.ca | Less stable than reactants/products, but more stable than transition states. opentextbc.ca |
| Transition State | A high-energy, transient configuration of atoms at the peak of the energy barrier. Bonds are in the process of forming and breaking. solubilityofthings.com | Highly unstable; cannot be isolated. solubilityofthings.com |
| Product | The final species formed in a chemical reaction. | Stable |
Influence of Solvent and Reagent Sterics on Reactivity
The outcome of chemical reactions, including the synthesis of pyridinones, is highly sensitive to the reaction conditions. The choice of solvent and the steric properties of the reagents can dramatically influence selectivity and yield. acs.org
Influence of Solvent: The solvent can affect reactivity by solvating reactants, intermediates, and transition states differently. weebly.com In the synthesis of functionalized furo[3,2-c]pyridin-4(5H)-one derivatives, various solvents were tested, with ethanol (B145695) proving to be the most effective, while others gave inferior results. bohrium.com For the C2-selective alkylation of pyridine, coordinating solvents such as tetrahydrofuran (B95107) (THF) or 1,2-dimethoxyethane (B42094) (1,2-DME) were found to be essential for achieving the desired regioselectivity. acs.org Non-coordinating solvents like toluene (B28343) were ineffective on their own, but a mixture of THF and toluene provided a high yield and selectivity. acs.org
Influence of Reagent Sterics: Steric hindrance, the spatial arrangement of atoms within a molecule, can direct the course of a reaction. For nucleophilic aromatic substitutions on pyridine, reactivity is often favored at the C4 position. However, by using sterically hindered alkyllithium reagents, such as sec-butyllithium (B1581126) or tert-butyllithium, the reaction can be directed to the C2 position. acs.org This change in regioselectivity is a direct consequence of the steric bulk of the reagent.
Furthermore, the introduction of a bulky group like an isopropyl group at the C6 position of the pyridin-2(1H)-one ring can influence subsequent reactions. For example, the initial C2-alkylation of a pyridine ring can introduce sufficient steric hindrance to prevent a subsequent C6-alkylation. acs.org The steric environment around the nitrogen atom also impacts the basicity of the pyridine ring. For instance, 2,6-di-t-butylpyridine is significantly less basic than less hindered pyridines because the bulky t-butyl groups sterically shield the nitrogen atom, impeding its protonation. researchgate.net This principle applies to this compound, where the isopropyl group can influence the accessibility of the adjacent ring positions and the nitrogen atom to incoming reagents.
Table 2: Effect of Solvent and Activator on the Regioselective Alkylation of Pyridine This interactive table summarizes research findings on how solvent and reagent choice affect product distribution in a model reaction relevant to pyridinone synthesis. Data sourced from mechanistic studies on pyridine alkylation. acs.org
| Entry | Activator | Solvent | C2-Product Yield (%) | C4-Product Yield (%) |
|---|---|---|---|---|
| 1 | n-BuLi | Toluene | 0 | 0 |
| 2 | s-BuLi | Toluene | 0 | 0 |
| 3 | t-BuLi | Toluene | 0 | 0 |
| 4 | s-BuLi | 1,2-DME | 60 | 25 |
| 5 | s-BuLi | THF | 75 | 15 |
| 6 | s-BuLi | THF/Toluene (1:1) | 85 | 10 |
Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the molecular structure of 6-Isopropylpyridin-2(1H)-one, offering precise information about the chemical environment of individual atoms. emerypharma.com
Proton (¹H) NMR Analysis for Structural Elucidation
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides critical data on the number, environment, and connectivity of hydrogen atoms within the this compound molecule. The chemical shifts (δ), measured in parts per million (ppm), are indicative of the electronic environment of the protons. pressbooks.pub The integration of the signal corresponds to the number of protons it represents, and the splitting pattern, or multiplicity, reveals the number of adjacent protons. emerypharma.comsavemyexams.com
In a typical ¹H NMR spectrum of this compound, the signals corresponding to the isopropyl group are characteristically observed. The six equivalent methyl protons (–CH(CH₃)₂) would appear as a doublet, while the methine proton (–CH(CH₃)₂) would present as a septet or multiplet due to coupling with the adjacent methyl protons. The protons on the pyridinone ring would exhibit distinct signals in the aromatic region of the spectrum, with their chemical shifts and coupling constants providing information about their relative positions on the ring. libretexts.org The proton attached to the nitrogen atom (N-H) often appears as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration.
Table 1: Representative ¹H NMR Data for this compound
| Proton Assignment | Approximate Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| -CH(CH₃)₂ | ~1.2 | Doublet | ~7 |
| -CH(CH₃)₂ | ~3.0 | Septet/Multiplet | ~7 |
| Ring Protons | 6.0 - 7.5 | Multiplets | - |
| N-H | Variable | Broad Singlet | - |
Note: The exact chemical shifts and coupling constants can vary based on the solvent and the specific NMR instrument used.
Carbon-13 (¹³C) NMR Analysis
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing direct information about the carbon skeleton of this compound. libretexts.org Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. libretexts.org The chemical shift range for ¹³C NMR is much wider than for ¹H NMR, typically 0-220 ppm, which minimizes signal overlap. libretexts.org
The ¹³C NMR spectrum of this compound will display distinct signals for each of the eight carbon atoms in the molecule, unless symmetry results in chemical equivalence. nih.gov The carbonyl carbon (C=O) of the pyridinone ring is characteristically found at the downfield end of the spectrum (typically >160 ppm). bhu.ac.in The carbons of the aromatic ring appear in the approximate range of 100-150 ppm. The carbons of the isopropyl group will have signals in the aliphatic region, with the methine carbon appearing at a lower field than the methyl carbons.
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Assignment | Approximate Chemical Shift (δ, ppm) |
|---|---|
| -CH(CH₃)₂ | 15 - 25 |
| -CH(CH₃)₂ | 25 - 35 |
| Ring Carbons | 100 - 150 |
| C=O | >160 |
Note: These are approximate ranges and can be influenced by solvent and other experimental conditions.
Mass Spectrometry (MS) Techniques
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure through fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular formula of this compound. spectralworks.com Unlike low-resolution MS, HRMS can measure the mass of a molecule with very high accuracy, typically to within a few parts per million (ppm). nih.gov This precision allows for the unambiguous determination of the elemental composition from the exact mass. For this compound, with a molecular formula of C₈H₁₁NO, the expected exact mass would be calculated and compared to the experimentally determined value to confirm the formula.
Table 3: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₈H₁₁NO |
| Calculated Exact Mass | 137.08406 |
| Observed [M+H]⁺ | Consistent with calculated mass |
Source: PubChem CID 12354335 nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. mst.or.jp It is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound. jchr.orgchromatographyonline.com
In a GC-MS analysis, the sample is first vaporized and separated into its components as it passes through a capillary column in the gas chromatograph. mdpi.com The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a "fingerprint" of the molecule, showing the molecular ion peak (if stable enough to be observed) and a series of fragment ion peaks. biomedpharmajournal.org The fragmentation pattern can be interpreted to deduce the structure of the compound. The retention time from the GC provides an additional parameter for identification. PubChem has spectral information for this compound from a GC-MS analysis. nih.gov
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrational modes of its constituent functional groups. The covalent bonds within the molecule behave like springs, and they absorb infrared radiation at specific frequencies corresponding to their vibrational energies. msu.edu While a specific experimental spectrum for this exact compound is not publicly available, the expected characteristic absorption frequencies can be predicted based on data from analogous structures and established group frequencies. libretexts.org
Raman Spectroscopy: Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, serves as a complementary technique to IR spectroscopy. Raman spectra provide insights into the vibrations of the molecular framework. For this compound, strong Raman signals are expected for the symmetric ring breathing modes of the pyridone ring. Studies on pyridine (B92270) and its derivatives show characteristic ring stretching and C-H bending bands. For example, in polyvinylpyridine, these appear at 1075, 1212, and 1561 cm⁻¹. researchgate.net The C=C stretching vibrations of the ring would also be prominent. The isopropyl group would contribute to the spectrum with its characteristic C-H bending and stretching modes. libretexts.org Analysis of pyridine-borane complexes has shown that dative bond formation affects pyridine's vibrational modes, causing shifts in ring vibration peaks, which highlights the sensitivity of Raman spectroscopy to changes in molecular structure and bonding. nih.gov
Expected Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity |
| N-H Stretch | Amide (N-H) | 3200 - 3400 | Medium-Strong, Broad |
| C-H Stretch (Aromatic) | Pyridone Ring | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | Isopropyl Group | 2850 - 3000 | Medium-Strong |
| C=O Stretch | Amide (C=O) | 1650 - 1690 | Strong, Sharp |
| C=C and C=N Stretches | Pyridone Ring | 1400 - 1600 | Medium-Strong |
| C-H Bend | Isopropyl Group | 1370 - 1470 | Medium |
Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)
Electronic spectroscopy provides information on the electronic transitions within a molecule upon absorption of ultraviolet (UV) or visible light.
UV-Visible (UV-Vis) Spectroscopy: This technique measures the absorption of light, which excites electrons from a ground electronic state to a higher energy excited state. gaussian.com The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions within the conjugated pyridone ring system. libretexts.org The parent compound, 2-pyridone, exhibits a strong absorption maximum (λ_max) around 293 nm in an aqueous solution. wikipedia.org The presence of the electron-donating isopropyl group at the 6-position is likely to cause a small bathochromic (red) shift in the absorption maximum compared to the unsubstituted parent compound. The absorbance values can be used for quantitative analysis based on the Beer-Lambert Law. upi.edu
Fluorescence Spectroscopy: Fluorescence is the emission of light from a molecule after it has been electronically excited. znaturforsch.com Many 2-pyridone derivatives are known to be fluorescent, with emission properties that are highly dependent on their molecular structure and environment. nih.govresearchgate.netscispace.com Often, these compounds exhibit intense fluorescence only in the solid state, a phenomenon attributed to the restriction of rotational freedom of substituents in the crystal lattice, which minimizes non-radiative decay pathways. oup.comosaka-u.ac.jp In solution, rotational freedom often leads to quenching of fluorescence. oup.com Should this compound be fluorescent, its emission wavelength would likely be longer than its absorption wavelength (a phenomenon known as the Stokes shift). The introduction of electron-donating groups on the 6-phenyl ring of some pyridone derivatives has been shown to cause a red-shift in fluorescence maxima. oup.com
Expected Electronic Transitions for this compound
| Spectroscopy | Transition Type | Expected λ_max (nm) | Notes |
| UV-Vis | π → π | ~295 - 305 | Main absorption band of the pyridone chromophore. |
| UV-Vis | n → π | Longer wavelength, weak | Transition involving non-bonding electrons on oxygen; often weak and may be obscured. |
| Fluorescence | Emission | > 310 | Emission wavelength is typically longer than the absorption wavelength. Intensity is highly dependent on the physical state (solid vs. solution). |
Electron Spin Resonance (ESR) Spectroscopy
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons. researchgate.net In its neutral ground state, this compound is a diamagnetic molecule with all electrons paired; therefore, it is ESR-silent.
However, ESR spectroscopy could be employed to study paramagnetic forms of the molecule, such as its radical cation or radical anion. These radical species can be generated through methods like gamma-ray irradiation in a suitable matrix or by electrochemical reduction/oxidation. rsc.orgmdpi.com For example, studies on pyridine and its derivatives have shown that their radical cations can be formed and characterized by ESR. rsc.orgacs.org
If the radical anion of this compound were generated, the resulting ESR spectrum would provide detailed information about the distribution of the unpaired electron's spin density across the molecule. tandfonline.com This is revealed through the hyperfine coupling constants, which arise from the interaction of the electron spin with the magnetic moments of nearby nuclei, such as ¹⁴N and the various ¹H atoms on the ring and the isopropyl group. tandfonline.comtandfonline.com The magnitude of these couplings is directly related to the probability of finding the unpaired electron at a particular nucleus, thus offering a detailed map of the singly occupied molecular orbital (SOMO). ethernet.edu.et
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org While a specific crystal structure determination for this compound is not found in the surveyed literature, extensive crystallographic data on closely related 2-pyridone derivatives allow for a reliable prediction of its key solid-state structural features. nih.gov
Studies on the parent 2-pyridone and its substituted analogs, such as 6-methyl-2-pyridone, have conclusively shown that these molecules exist in the pyridone (lactam) tautomer in the solid state, rather than the hydroxypyridine (lactim) form. iucr.org A defining feature of 2-pyridone crystal structures is the formation of strong intermolecular hydrogen bonds. Molecules typically arrange into hydrogen-bonded dimers or infinite chains via N-H···O=C interactions. iucr.orgresearchgate.net For example, 6-methyl-2-pyridone crystallizes with four independent molecules in the asymmetric unit, which form three distinct types of infinite hydrogen-bonded chains. iucr.orgresearchgate.net
The crystal structure of this compound would provide precise data on bond lengths, bond angles, and torsion angles. The C=O and C-N bonds of the amide group would exhibit lengths intermediate between single and double bonds due to resonance. The pyridone ring is expected to be nearly planar. The crystal packing would likely be influenced by both the strong hydrogen bonding and weaker van der Waals interactions involving the isopropyl groups.
Typical Crystallographic Parameters for 6-Substituted-2-Pyridones
| Parameter | Example: 6-Methyl-2-pyridone researchgate.netiucr.org | Expected for this compound |
| Crystal System | Orthorhombic | Likely a low-symmetry system (e.g., Orthorhombic, Monoclinic) |
| Space Group | P2₁2₁2₁ | - |
| Unit Cell Parameters | a = 7.5229 Å, b = 13.083 Å, c = 22.149 Å | Dependent on packing, influenced by the bulkier isopropyl group |
| Molecules per Unit Cell (Z) | 16 (4 in asymmetric unit) | - |
| Key Structural Motif | Infinite hydrogen-bonded chains (N-H···O) | Hydrogen-bonded dimers or chains |
| Tautomeric Form | Pyridone | Pyridone |
Theoretical and Computational Studies of 6 Isopropylpyridin 2 1h One and Analogues
Quantum Chemical Calculations
Quantum chemical calculations have become an indispensable tool for understanding the electronic structure, reactivity, and properties of molecules. sumitomo-chem.co.jprsc.org These methods, ranging from highly accurate ab initio calculations to more computationally efficient semi-empirical and density functional theory (DFT) approaches, provide valuable insights into molecular behavior at the atomic level. nih.govdtic.mil
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has emerged as a powerful and widely used computational method in chemistry and materials science. uc.edu It offers a good balance between accuracy and computational cost, making it suitable for studying a wide range of chemical systems, including pharmaceutical molecules and their interactions. mdpi.combytebucket.org DFT methods are based on the principle that the ground-state energy of a many-electron system can be determined from its electron density, which is a simpler quantity to handle than the many-electron wavefunction. uc.edubytebucket.org
Recent studies have demonstrated the utility of DFT in various applications, such as elucidating reaction mechanisms, predicting spectroscopic properties, and understanding intermolecular interactions. sumitomo-chem.co.jpmdpi.com For instance, DFT calculations have been employed to investigate the mechanisms of complex reactions, providing detailed energy profiles that include intermediates and transition states. sumitomo-chem.co.jpmdpi.com The choice of the functional and basis set is crucial for the accuracy of DFT calculations, and various functionals have been developed and tested for specific applications. sumitomo-chem.co.jp Hybrid functionals, such as B3LYP and M06-2X, are often used to achieve a high level of accuracy. mdpi.comresearchgate.netresearchgate.net
In the context of drug design and development, DFT can be used to study the electronic properties of drug molecules and their interactions with biological targets. mdpi.com For example, DFT calculations can predict reactive sites in a molecule, which is crucial for understanding its metabolic fate and potential toxicity. mdpi.com Furthermore, DFT can be integrated with other computational techniques, such as molecular dynamics (MD) simulations, to provide a more comprehensive understanding of complex biological processes. mdpi.com
The following table summarizes some key applications of DFT:
| Application | Description | Key DFT Functionals/Methods |
| Reaction Mechanism Elucidation | Calculation of potential energy surfaces, transition states, and reaction intermediates. researchgate.net | B3LYP, M06-2X, ωB97X-V mdpi.comresearchgate.netnih.gov |
| Spectroscopic Property Prediction | Calculation of NMR chemical shifts, IR and UV-Vis spectra. researchgate.net | B3LYP, GIAO researchgate.net |
| Intermolecular Interactions | Analysis of hydrogen bonding, van der Waals forces, and π-π stacking. mdpi.com | ωB97X-D, M06-2X mdpi.com |
| Reactivity Prediction | Calculation of Fukui functions and other reactivity descriptors to identify reactive sites. mdpi.com | B3LYP mdpi.com |
Computational Studies on Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for elucidating the intricate details of chemical reaction mechanisms. rsc.org By mapping the potential energy surface (PES) of a reaction, researchers can identify stable intermediates, transition states, and determine the activation energies that govern the reaction rate. researchgate.net
DFT methods are frequently employed for these studies due to their ability to provide accurate energetic and structural information for reactants, products, and transition states. mdpi.comresearchgate.net For example, in the study of a bimolecular nucleophilic substitution (SN2) reaction, DFT calculations with the B3LYP functional were used to evaluate the PES, including the formation of initial and final complexes and the central transition state. researchgate.net Such studies can also analyze the effect of solvents on the reaction pathway. researchgate.net
The identification of a transition state is a critical step in understanding a reaction mechanism. A transition state represents the highest energy point along the reaction coordinate and is characterized by having exactly one imaginary frequency in a vibrational analysis. researchgate.net Quantum chemical calculations can precisely locate these transition states and provide insights into their geometry and electronic structure, which helps in understanding the factors that control the reaction's feasibility and selectivity. sumitomo-chem.co.jp
Computational studies have been successfully applied to a wide range of reactions, from simple organic reactions to complex catalytic cycles. sumitomo-chem.co.jpmdpi.comnih.gov For instance, the mechanism of rubber ozonation and the protective role of antidegradants like 6PPD have been investigated using high-level DFT studies. nih.gov These calculations have helped to dispel previous assumptions about the reaction mechanism and have provided a more detailed understanding of the chemical processes involved. nih.gov
Conformational Analysis
The three-dimensional structure of a molecule, or its conformation, is crucial in determining its physical, chemical, and biological properties. Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. tru.ca
Studies on Minimum Energy Conformations
Molecules can exist in various conformations, each with a different energy. tru.ca The most stable conformation, and therefore the most populated at equilibrium, is the one with the minimum energy. researchgate.net Computational methods are widely used to identify these minimum energy conformations.
By systematically rotating bonds and calculating the energy of the resulting structures, a potential energy surface can be generated. researchgate.net The minima on this surface correspond to stable conformers. researchgate.net For flexible molecules with multiple rotatable bonds, this can be a complex task, but various computational algorithms have been developed to efficiently search for the global minimum energy conformation. ethz.ch
For cyclic molecules like cyclohexane, conformational analysis reveals distinct low-energy structures such as the "chair" and "boat" conformations, with the chair form being significantly more stable. tru.calibretexts.org The relative stability of different conformers in substituted cyclohexanes is influenced by the steric interactions of the substituents, with bulky groups preferentially occupying equatorial positions to minimize steric strain. libretexts.org For five-membered rings like cyclopentane, the "envelope" conformation is the lowest in energy. tru.calibretexts.org
The accuracy of these computational predictions can be validated by comparing calculated properties, such as NMR coupling constants, with experimental data. researchgate.net
Analysis of Torsional Motions and Intramolecular Interactions (e.g., α-hydrogen/lone pair interactions)
Torsional motion refers to the rotation around a chemical bond. observablehq.com This motion is not entirely free due to energetic barriers arising from interactions between atoms or groups of atoms on either side of the bond. observablehq.com These interactions can be steric (repulsive) or electronic (attractive or repulsive) in nature.
A key aspect of conformational analysis is the study of the dihedral angle, which describes the relative orientation of four consecutive bonded atoms. tru.ca The potential energy as a function of the dihedral angle reveals the energy barriers to rotation and the relative energies of different conformations (e.g., staggered vs. eclipsed). tru.ca
Intramolecular interactions play a significant role in determining the preferred conformation of a molecule. These can include:
Steric hindrance: Repulsive interactions that occur when non-bonded atoms are forced into close proximity. tru.ca
Hydrogen bonding: An attractive interaction between a hydrogen atom bonded to an electronegative atom and another nearby electronegative atom.
Dipole-dipole interactions: Interactions between polar bonds within a molecule.
α-hydrogen/lone pair interactions: These interactions can influence the conformation around a bond.
Tautomeric Equilibria Investigations
The study of tautomerism, particularly the lactam-lactim equilibrium in pyridin-2(1H)-one and its derivatives, is a cornerstone of understanding their chemical behavior and biological activity. Computational chemistry provides powerful tools to dissect the subtle energetic differences and environmental influences that govern this equilibrium.
Theoretical Characterization of Pyridin-2(1H)-one Tautomers (e.g., 2-pyridone/2-hydroxypyridine)
The tautomeric relationship between 2-pyridone (the lactam form) and 2-hydroxypyridine (B17775) (the lactim form) is a classic case of prototropic tautomerism, involving the migration of a proton between the nitrogen and oxygen atoms. mdpi.com Theoretical and computational studies have been instrumental in characterizing these two forms.
In the gas phase, the 2-hydroxypyridine tautomer is generally found to be slightly more stable than the 2-pyridone form. mdpi.comaip.orgchemrxiv.org The energy difference is small, typically in the range of 1-9 kJ/mol, depending on the computational method employed. mdpi.comresearchgate.net For instance, multiconfigurational methods like CASSCF and CASPT2 have been used to analyze the potential energy surfaces and crossing points of the low-lying excited states, confirming the subtle energy balance between the tautomers. aip.org The ground state of 2-hydroxypyridine is reported to be more stable than that of 2-pyridone by 1.78 kcal/mol. aip.org
Different computational methods can yield varying results regarding the most stable tautomer. For example, M062X and CCSD methods tend to predict a preference for 2-hydroxypyridine, while the B3LYP functional often favors 2-pyridone. mdpi.comresearchgate.net The preference for the 2-hydroxypyridine form in the gas phase is attributed to minimal steric hindrance and electrostatic repulsion. mdpi.comresearchgate.net
The interconversion between the two tautomers in the gas phase via a direct 1,3-proton shift involves a high activation energy barrier, calculated to be around 125-210 kJ/mol, making it an energetically unfavorable process. wikipedia.org However, the tautomerization can be facilitated through the formation of dimers, where a double proton transfer occurs with a significantly lower activation barrier. wikipedia.org
Table 1: Comparison of Gas-Phase Stability of 2-Hydroxypyridine and 2-Pyridone Tautomers
| Computational Method | More Stable Tautomer | Energy Difference (kJ/mol) | Reference |
|---|---|---|---|
| M062X/CCSD | 2-Hydroxypyridine | 5-9 | mdpi.comresearchgate.net |
| B3LYP | 2-Pyridone | 1-3 | mdpi.comresearchgate.net |
| Microwave Spectroscopy | 2-Hydroxypyridine | 3.23 | mdpi.com |
Solvent Effects on Tautomeric Preferences
The tautomeric equilibrium of pyridin-2(1H)-one is highly sensitive to the solvent environment. wikipedia.orgwuxibiology.com While the 2-hydroxypyridine form is favored in the gas phase and non-polar solvents, the 2-pyridone form predominates in polar solvents like water and alcohols. mdpi.comresearchgate.netwikipedia.org
This shift in equilibrium is due to the different ways solvents interact with the two tautomers. The 2-pyridone tautomer has a significantly larger dipole moment and is better stabilized by polar solvents through hydrogen bonding. wuxibiology.com Water, in particular, can form hydrogen bonds with the N-H and C=O groups of 2-pyridone, shifting the equilibrium towards the lactam form. wuxibiology.com Quantum mechanics calculations have shown that the presence of even a single water molecule can significantly reduce the energy barrier for tautomerization. wuxibiology.com
Computational models, such as the self-consistent reaction field (SCRF) methodology, have been used to predict the effect of non-specific solvent interactions on the tautomeric equilibrium with good accuracy. rsc.org These studies confirm that increasing the polarity of the medium increases the population of the lactam (2-pyridone) form. rsc.orgnih.gov For instance, in cyclohexane, both tautomers coexist in comparable amounts, whereas in water, the equilibrium constant can be as high as 900 in favor of 2-pyridone. mdpi.com
Table 2: Solvent Influence on the Tautomeric Equilibrium of 2-Hydroxypyridine/2-Pyridone
| Solvent | Favored Tautomer | Equilibrium Constant (Keq = [2-pyridone]/[2-hydroxypyridine]) | Reference |
|---|---|---|---|
| Gas Phase | 2-Hydroxypyridine | ~0.2 - 0.4 | mdpi.com |
| Cyclohexane | Nearly Equal | ~1.7 | mdpi.comwuxibiology.com |
| Chloroform | 2-Pyridone | ~6.0 | nih.gov |
| Acetonitrile | 2-Pyridone | - | mdpi.com |
Molecular Modeling and Simulations
Molecular modeling and simulations are indispensable tools in modern drug discovery and materials science, offering insights into molecular interactions and guiding the design of new compounds with desired properties. For 6-isopropylpyridin-2(1H)-one and its analogues, these techniques are crucial for understanding their potential as therapeutic agents.
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used to understand the interactions between a ligand, such as a pyridin-2(1H)-one derivative, and a biological target, typically a protein.
For example, in the context of developing inhibitors for the SARS-CoV-2 main protease (Mpro), molecular docking studies have been employed to predict the binding energies and inhibition constants of various 2-pyridone-containing natural products. nih.gov These studies have shown that the 2-pyridone scaffold can bind to the active site of Mpro, with key interactions often involving hydrogen bonds with amino acid residues like Glu-166. nih.gov
Similarly, molecular docking has been used to investigate the interactions of 2-pyridone derivatives with other targets, such as phosphodiesterase 3 (PDE3) and Janus kinases (JAKs). uni-wuerzburg.denih.gov In the case of PDE3 inhibitors, docking studies revealed that the pyridone ring is essential for activity, with the -NH group forming a hydrogen bond with a histidine residue in the active site. uni-wuerzburg.de For JAK inhibitors, docking studies helped to understand the protein-ligand interactions and identify potent compounds. nih.gov
Pharmacophore Modeling for Compound Design
Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. nih.govnih.gov This model can then be used to design new compounds with improved potency and selectivity.
For pyridin-2(1H)-one derivatives, pharmacophore models have been developed for various therapeutic targets. For instance, a pharmacophore model for anti-hepatitis B virus (HBV) activity was constructed, consisting of three hydrophobic points, four hydrogen bond acceptor (HBA) points, and one hydrogen bond donor (HBD) point. acs.org This model provides a framework for the design of novel HBV inhibitors based on the 2-pyridone scaffold. acs.org
In another study focused on anti-cancer activity, pharmacophore models for 1,5-disubstituted-pyridin-2(1H)-one derivatives were built to understand the structural requirements for selectivity between cancer and fibrosis cell lines. nih.gov The models revealed that the occupation of an aromatic sub-site was crucial for potent anti-cancer activity. nih.gov
Prediction of Acidity-Basicity Behaviors and Solvation Free Energies
Computational methods are also employed to predict the physicochemical properties of molecules, such as their acidity (pKa), basicity, and solvation free energies. researchgate.netresearchgate.net These properties are critical for understanding a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
The pKa of the pyridin-2(1H)-one system has been a subject of theoretical investigation. The predicted pKa for the protonated form of 2-pyridone is around 11.65. scribd.com The acidity and basicity of the pyridine (B92270) ring can be modulated by substituents. For example, the substitution pattern on the ring can influence the acidity of a carboxylic acid group and the basicity of the pyrazole (B372694) nitrogen atoms through inductive and resonance effects.
Theoretical calculations of solvation free energies are essential for accurately predicting pKa values and understanding the behavior of molecules in solution. researchgate.net By combining computational methods with appropriate thermodynamic cycles, it is possible to achieve very accurate predictions of pKa values for pyridine derivatives. researchgate.net
Applications in Organic Synthesis
6-Isopropylpyridin-2(1H)-one as a Versatile Building Block
This compound, with the chemical formula C8H11NO, is recognized as a valuable building block in synthetic organic chemistry. nih.gov The 2-pyridone ring is a recurring structural motif in a wide array of biologically active compounds and pharmaceutical agents, making its derivatives highly sought after. researchgate.net The versatility of this compound stems from its distinct chemical features. The molecule exists in tautomeric equilibrium with its aromatic alcohol form, 6-isopropylpyridin-2-ol, which allows for reactivity at either the nitrogen or oxygen atom, depending on the reaction conditions.
The pyridine (B92270) ring itself can be functionalized through various reactions, while the isopropyl group at the 6-position provides steric bulk. This steric influence can direct the regioselectivity of subsequent reactions and modulate the physicochemical properties of the resulting derivatives, such as solubility and crystallinity. vulcanchem.com The presence of the nitrogen heteroatom and the carbonyl group influences the electronic distribution within the ring, creating sites susceptible to both nucleophilic and electrophilic attack. This reactivity makes it a key precursor for a diverse range of more complex heterocyclic structures. iipseries.org Synthetic chemists leverage these characteristics to construct elaborate molecular frameworks, underscoring the compound's role as a fundamental synthetic intermediate. researchgate.netiipseries.org
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C8H11NO | nih.gov |
| Molecular Weight | 137.18 g/mol | nih.gov |
| IUPAC Name | 6-propan-2-yl-1H-pyridin-2-one | nih.gov |
| Synonyms | 6-Isopropylpyridin-2-ol, 6-isopropyl-2-pyridinol | nih.gov |
Incorporation of the this compound Moiety into Complex Molecular Architectures
The utility of this compound as a scaffold is prominently demonstrated in its incorporation into complex, biologically active molecules, particularly in the development of kinase inhibitors. Research into inhibitors for the Transforming Growth Factor-β (TGF-β) type I receptor kinase (ALK5), a key target in cancer immunotherapy, has utilized this building block. nih.govscribd.com
In one notable study, a series of 2,4-disubstituted-5-(6-alkylpyridin-2-yl)-1H-imidazoles were synthesized and evaluated as ALK5 inhibitors. nih.gov The synthesis involved multi-step procedures where a precursor derived from 6-isopropylpyridine was used to construct the final complex imidazole-based compounds. Specifically, the research showed that substituting the pyridyl ring at the 6-position with groups of varying sizes, including isopropyl, had a direct impact on the inhibitory activity of the final molecule. mdpi.com While derivatives with a 6-methyl or 6-ethyl group often showed high potency, the introduction of the bulkier isopropyl group was also explored to probe the structure-activity relationship (SAR) within the ATP-binding pocket of the enzyme. nih.govmdpi.com
One general synthetic route involves the reaction of a 1-(6-alkylpyridin-2-yl)-2-(quinoxalin-6-yl)ethane-1,2-dione intermediate with an appropriate aldehyde and ammonium (B1175870) acetate (B1210297) to form the complex imidazole (B134444) ring system. nih.gov This highlights how the 6-isopropylpyridin-2-yl unit can be integrated as a core component of a larger, pharmacologically relevant structure.
Another example is found in a patent for substituted thiazole (B1198619) derivatives intended as adenosine (B11128) A2a receptor antagonists for cancer treatment. google.com The patent describes the synthesis of 5-(2-amino-4-(4-fluorophenyl)thiazol-5-yl)-1-isopropylpyridin-2(1H)-one, a complex molecule where the 1-isopropylpyridin-2(1H)-one moiety is directly linked to a functionalized thiazole ring. google.com
Table 2: Examples of Complex Molecules Incorporating the 6-Alkylpyridin-2-yl Moiety
| Compound Class | Specific Moiety | Therapeutic Target | Reference |
|---|---|---|---|
| 2,4-Disubstituted-5-(pyridin-2-yl)-1H-imidazoles | 6-Isopropylpyridin-2-yl | ALK5 Kinase | nih.gov |
| Benzenesulfonamide-substituted 4-(pyridin-2-yl)-5-(quinoxalin-6-yl)imidazoles | 6-Isopropylpyridin-2-yl | ALK5 Kinase | scribd.com |
| Substituted Thiazole Derivatives | 1-Isopropylpyridin-2(1H)-one | Adenosine A2a Receptor | google.com |
Synthesis of Functionalized Derivatives for Material Science Applications
The 2-pyridone scaffold is not only crucial in pharmaceuticals but is also an important building block in material science for creating functional organic materials. iipseries.orgnumberanalytics.com While specific research on this compound in this context is nascent, studies on analogous pyridone derivatives demonstrate their potential for applications in optoelectronics, such as in Organic Light-Emitting Diodes (OLEDs).
For instance, research has been conducted on donor-acceptor type molecules where a 2-pyridone unit acts as the electron-accepting moiety. diva-portal.org In one study, various electron-donating groups were attached to a 1-phenylpyridin-2(1H)-one core. These materials were designed to exhibit Thermally Activated Delayed Fluorescence (TADF), a mechanism that enhances the efficiency of OLEDs. The resulting devices, which included sky-blue and white OLEDs, showed promising performance with external quantum efficiencies reaching up to 9.8%. diva-portal.org
The fundamental component in these materials is the pyridone ring, which is responsible for the core electronic properties. This compound represents a readily available starting point for synthesizing similar advanced materials. The synthetic strategies would involve functionalizing the pyridone, for example, by N-arylation to link it to a donor moiety. The presence of the isopropyl group on the pyridone ring would be expected to influence the final properties of the material by:
Improving Solubility: Enhancing processability in organic solvents, which is crucial for device fabrication.
Modifying Molecular Packing: Altering the solid-state morphology, which can affect charge transport and luminescence efficiency.
By systematically modifying the structure, starting with the this compound core, new functional materials with tailored optical and electronic properties could be developed for next-generation electronic devices. diva-portal.org
Structure Activity Relationship Sar Studies of 6 Isopropylpyridin 2 1h One Derivatives
SAR Methodologies and Design Principles for Pyridin-2(1H)-one Scaffolds
The pyridin-2(1H)-one core is recognized as a "privileged structure" in drug discovery, capable of interacting with a wide range of biological targets. frontiersin.org Methodologies for studying its SAR are diverse and are often guided by established medicinal chemistry principles.
Scaffold Hopping and Bioisosteric Replacement : A common design principle involves "scaffold hopping," where a known active core is replaced by the pyridin-2(1H)-one ring to improve properties or find novel chemical space. frontiersin.org For instance, in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs), a benzo[d]oxazole moiety was successfully replaced with a pyridinone ring to generate new lead compounds. frontiersin.org The pyridinone structure itself can serve as a bioisostere for amides, phenols, and various other heterocyclic rings, offering flexibility in design. frontiersin.org
Fragment-Based and Diversity-Oriented Synthesis : Fragment-based drug design (FBDD) utilizes small molecular fragments, like the pyridinone core, that bind weakly to a target. These initial hits are then grown or linked to produce a more potent lead. The pyridinone scaffold is well-suited for this, as its physicochemical properties can be fine-tuned through substitutions. frontiersin.org Diversity-oriented synthesis (DOS) strategies have also been employed to generate large libraries of pyridinone-related compounds from simple starting materials, allowing for broad screening and identification of novel antibacterial scaffolds. nih.gov
Parallel Synthesis : To efficiently explore the SAR of the pyridinone ring, parallel synthesis is a key methodology. This approach allows for the rapid creation of a matrix of compounds where substituents at various positions (e.g., N1, C3, C5, C6) are systematically varied. nih.gov By comparing the biological activities of the resulting library of molecules, clear SAR trends can be established.
Privileged Structure-Guided Optimization : This strategy leverages the known biological activities of the pyridinone core. frontiersin.org Starting with a hit compound, modifications are focused on positions known to be crucial for activity, often guided by computational models. For example, preliminary SAR on certain anti-HIV pyridinone derivatives indicated that positions 3, 4, and 6 were critical for antiviral activity, directing subsequent synthetic efforts to these sites. frontiersin.org
Impact of Substituent Variations (e.g., at C3, C5, C6, N1) on Modulating Functional Modulation
The functional activity of 6-isopropylpyridin-2(1H)-one derivatives is highly dependent on the nature and position of substituents around the core ring. The lactam NH group is often crucial, capable of forming a key hydrogen bond with target proteins, while the carbonyl oxygen acts as a hydrogen bond acceptor. frontiersin.org
N1 Position : Substitutions at the N1 position significantly influence activity. In studies of anti-HBV agents, N-aryl derivatives were found to be more potent than N-alkyl derivatives. frontiersin.org Analysis of 1,6-naphthyridin-2(1H)-ones, a related bicyclic system, shows that this position is frequently substituted with methyl or phenyl groups to modulate biological activity. mdpi.com
C3 Position : This position is a common site for modification. In the development of inhibitors for the endonuclease of the influenza PA subunit, introducing various substituents at C3 was a key optimization strategy. frontiersin.org For some antiproliferative pyridine (B92270) derivatives, the presence of groups like -OH or -C=O at or near this position enhances activity. mdpi.com
C5 Position : The C5 position is also critical for tuning the molecule's properties. For WDR5 antagonists, introducing heteroaryl substituents at the C5 position of a related phenyl ring was a key modification. frontiersin.org In a study on 1,5-disubstituted pyridin-2(1H)-ones, a tolylamino-methyl group at C5 yielded a compound with potent and selective anti-lung cancer activity. nih.gov
C6 Position : The substituent at the C6 position, such as the isopropyl group in the parent compound, plays a significant role in target engagement and selectivity. The steric bulk of alkyl groups at this position can influence intermolecular interactions. vulcanchem.com For endothelin-A (ET(A)) antagonists based on a pyridin-2(1H)-one scaffold, an alkoxy substituent at the C6-position was required for activity, with a straight n-propyl chain being optimal. Branched or unsaturated alkyl groups at this position led to a decrease in activity. researchgate.net The presence of electron-withdrawing groups on the pyridin-2(1H)-one ring has also been shown to increase the acidity of the N1-hydrogen, potentially improving interactions with the active site of some enzymes. frontiersin.org
The following table summarizes the observed impact of various substitutions on the pyridin-2(1H)-one scaffold based on findings from multiple studies.
| Position | Substituent Type | Observed Effect on Activity | Target Class Example | Citation |
| N1 | Aryl group | Increased potency compared to alkyl groups | Anti-HBV | frontiersin.org |
| N1 | Methyl, Phenyl | Commonly used to modulate activity | General | mdpi.com |
| C3 | Various substituents | Key for optimization | Influenza PA Endonuclease | frontiersin.org |
| C5 | (m-tolylamino)methyl | Potent and selective activity | Anti-cancer (eIF3a) | nih.gov |
| C6 | Straight-chain alkyloxy (e.g., n-propyloxy) | Potent antagonist activity | Endothelin-A Receptor | researchgate.net |
| C6 | Branched alkyloxy | Decreased antagonist activity | Endothelin-A Receptor | researchgate.net |
| Ring | Electron-withdrawing groups | Increased acidity of N-H, improved interactions | MtOPRT Enzyme | frontiersin.org |
| Ring | Electron-releasing groups | Important for modulating activity | Urease | researchgate.net |
This table is generated based on data from the text and is for illustrative purposes.
Computational Approaches to SAR Analysis (e.g., Molecular Modeling, Pharmacophores)
Computational chemistry is an indispensable tool for understanding and predicting the SAR of pyridin-2(1H)-one derivatives, guiding rational drug design and reducing the need for extensive empirical synthesis.
Molecular Modeling and Docking : Molecular docking studies are frequently used to visualize how pyridinone derivatives fit into the binding site of a target protein. frontiersin.org This allows researchers to predict key interactions, such as the hydrogen bond between the pyridinone's lactam NH and a lysine (B10760008) residue (Lys101) in the allosteric site of HIV-1 reverse transcriptase, which was deemed essential for high antiviral activity. frontiersin.org Docking can also rationalize why certain substitutions enhance or diminish activity, guiding the design of new analogues with improved binding affinity.
Pharmacophore Modeling : A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for biological activity. mdpi.com These models can be generated in two primary ways:
Structure-Based Pharmacophores : These are derived from the crystal structure of a target protein in complex with a known ligand. whiterose.ac.uk By analyzing the key interaction points, a pharmacophore hypothesis is built, which can then be used to screen virtual libraries for new compounds that match the required features. whiterose.ac.uk
Ligand-Based Pharmacophores : When a target's 3D structure is unknown, these models are created by aligning a set of known active molecules and identifying the common chemical features responsible for their activity. mdpi.com For instance, a pharmacophore model for 1,5-disubstituted-pyridin-2(1H)-one derivatives was built that revealed an aromatic sub-site (F4) whose occupation was linked to potent anti-cancer activity, helping to explain the selectivity of the compounds. nih.gov
Pharmacophore models for Janus Kinase (JAK) inhibitors with a pyridin-2(1H)-one core have identified key features like hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), and hydrophobic contacts (HC) that are critical for binding to the kinase hinge region. mdpi.com These computational tools provide a powerful framework for dissecting complex SAR data and accelerating the discovery of new therapeutic agents based on the this compound scaffold. frontiersin.org
Advanced Research Directions and Future Perspectives
Development of Novel and Efficient Synthetic Routes for 6-Isopropylpyridin-2(1H)-one and its Analogues
The synthesis of 1-(6-alkylpyridin-2-yl)ethanones, a class of compounds related to this compound, traditionally involves methods like Friedel-Crafts acylation or cross-coupling reactions. vulcanchem.com For instance, the acetylation of 6-methylpyridine using acetyl chloride with a Lewis acid like aluminum chloride is a known method. vulcanchem.com Adapting this for the isopropyl version would necessitate 6-isopropylpyridine as a starting material. vulcanchem.com
Recent progress in transition metal-catalyzed reactions presents alternative and often more efficient synthetic pathways. vulcanchem.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, offer milder reaction conditions (40–85°C) and avoid the use of hazardous oxidizing agents. vulcanchem.com A potential strategy for synthesizing 1-(6-isopropylpyridin-2-yl)ethanone (B12091131) could involve the use of 6-isopropyl-2-bromopyridine and an acetyl equivalent like vinyl acetate (B1210297) under catalytic conditions. vulcanchem.com
Exploration of New Reactivities and Transformational Pathways for Pyridin-2(1H)-one Derivatives
The pyridin-2(1H)-one core is a versatile scaffold that can undergo various chemical transformations, leading to a diverse array of derivatives with unique properties. Research into the reactivity of this heterocyclic system is continually uncovering new pathways for functionalization.
One area of exploration is the C–H arylation and radical alkylation of pyridone derivatives. chemrxiv.orgchemrxiv.org These methods allow for the direct introduction of new substituents onto the pyridone ring, providing a straightforward route to novel analogues. Additionally, the development of new synthetic methods for N-substituted pyridones remains an area of significant interest. chemrxiv.org For instance, a simple and efficient procedure for the synthesis of N-vinyl-substituted pyridones from ketones and 2-fluoropyridine (B1216828) has been described. chemrxiv.orgchemrxiv.org
The transformation of pyridin-2(1H)-one derivatives into other heterocyclic systems is another active area of research. For example, the reaction of 1-substitued 4-hydroxy-6-methylpyridin-2(1H)-ones with various nitrostyrenes has been used to prepare a series of 5‐alkyl‐2,6‐dimethyl‐3‐arylfuro[3,2‐c]pyridin‐4(5H)‐one derivatives. bohrium.com This strategy expands the utility of pyridinones as building blocks for more complex heterocyclic structures.
Furthermore, the cleavage of directing groups from N-(pyridin-2-yl)piperidines can lead to the formation of pyridin-2(1H)-one derivatives with a free N-H group. researchgate.net These can then be converted into other useful intermediates, such as 2-chloropyridines, which are precursors for various inhibitors. researchgate.net
Integration of Flow Chemistry and Continuous Processing in Pyridin-2(1H)-one Synthesis
Flow chemistry, or continuous processing, offers several advantages over traditional batch synthesis, including improved safety, scalability, and efficiency. beilstein-journals.orgrsc.org The application of this technology to the synthesis of pyridin-2(1H)-one and its derivatives is a promising area of research.
Continuous flow processing has also been utilized in the manufacturing of complex pharmaceutical intermediates. For instance, a continuous process was developed for the synthesis of 2,4-dichloronicotinaldehyde, a key intermediate for a Bruton's tyrosine kinase inhibitor. acs.org This process eliminated the need for cryogenic conditions and improved the yield by 17% compared to the batch process. acs.org The development of a multi-step continuous flow process for an arylsulfonamide pharmaceutical intermediate highlights the potential for robust and scalable manufacturing of complex molecules. sci-hub.se
The integration of flow chemistry in the synthesis of pyridin-2(1H)-one derivatives can lead to safer and more efficient production methods. researchgate.net For example, a continuous flow method for the α-methylation of substituted pyridines was developed, which was superior to batch processes in terms of shorter reaction times and avoidance of work-up procedures. researchgate.net These examples demonstrate the significant potential of flow chemistry to revolutionize the synthesis of pyridin-2(1H)-one and its analogues.
Computational Design and Prediction of Novel Pyridin-2(1H)-one Systems with Desired Chemical Properties
Computational chemistry plays an increasingly vital role in the design and prediction of novel molecules with specific chemical and biological properties. These methods can accelerate the discovery process by prioritizing synthetic targets and providing insights into molecular interactions.
Quantum chemical calculations, such as Density Functional Theory (DFT), are used to determine optimized molecular structures and identify reactive sites. nih.gov This information is valuable for understanding the reactivity of pyridin-2(1H)-one systems and for designing new synthetic routes. For instance, theoretical studies on tautomeric molecular switches have utilized DFT to investigate proton transfer mechanisms. mdpi.com
Molecular docking is a powerful tool for predicting the binding modes and affinities of small molecules with biological targets. nih.gov This technique has been used to design and screen novel pyridin-2(1H)-one derivatives as potential inhibitors of various enzymes. researchgate.netresearchgate.net For example, docking studies have been employed to predict the binding of pyridinone derivatives to HIV-1 reverse transcriptase and M1 receptors.
Quantitative Structure-Activity Relationship (QSAR) models correlate the chemical structure of a compound with its biological activity. researchgate.net These models can be used to predict the activity of new pyridin-2(1H)-one derivatives and to guide the design of more potent compounds. researchgate.net In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is another important computational tool that helps to assess the drug-likeness of new compounds at an early stage of development. nih.govnih.gov
The integration of these computational methods allows for a more rational and efficient approach to the design of novel pyridin-2(1H)-one systems with desired chemical and therapeutic properties.
Application of Advanced Spectroscopic Techniques for Real-Time Mechanistic Insights
Advanced spectroscopic techniques are indispensable for gaining real-time mechanistic insights into the synthesis and reactivity of pyridin-2(1H)-one and its derivatives. These methods provide detailed information about reaction intermediates, transition states, and reaction kinetics, which is crucial for optimizing reaction conditions and developing new synthetic methodologies.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for reaction monitoring and mechanistic analysis. researchgate.net In situ NMR allows for the non-destructive, quantitative analysis of reacting species, providing valuable data on reaction progress and the formation of intermediates. researchgate.net Techniques such as Diffusion-Ordered Spectroscopy (DOSY) can be used to study intermolecular interactions and self-assembly processes. researchgate.net
Other spectroscopic techniques, such as Fourier-Transform Infrared (FTIR) spectroscopy and mass spectrometry, are also routinely used to characterize reactants, intermediates, and products in pyridin-2(1H)-one synthesis. bohrium.comnih.govbohrium.com For example, FTIR can provide information about the functional groups present in a molecule, while mass spectrometry is used to determine the molecular weight and fragmentation patterns of compounds. bohrium.comnih.govbohrium.com
The combination of experimental spectroscopic data with quantum chemical calculations can provide a comprehensive understanding of reaction mechanisms. rsc.org For example, time-resolved fluorescence spectroscopy combined with multiconfigurational reaction path calculations has been used to study the photoisomerization mechanism of related heterocyclic compounds. rsc.org In operando spectroscopic techniques, such as electron paramagnetic resonance and X-ray absorption spectroscopy, can provide insights into the structure of catalytic species during a reaction. researchgate.net The application of these advanced spectroscopic methods will continue to be essential for unraveling the complex reaction mechanisms involved in the chemistry of pyridin-2(1H)-one.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 6-substituted pyridin-2(1H)-one derivatives, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of 6-substituted pyridin-2(1H)-one derivatives often employs one-pot multicomponent reactions. For example, carbene-catalyzed [3+3] annulation reactions using α,β-unsaturated aldehydes and sulfonyl imines have been shown to yield functionalized dihydropyridin-2-ones. Optimization involves adjusting base catalysts (e.g., Cs2CO3 vs. K3PO4) to control regioselectivity and yield. Reaction monitoring via <sup>1</sup>H NMR and HRMS is critical for verifying intermediates .
Q. How can spectroscopic techniques (NMR, HRMS) be applied to characterize 6-isopropylpyridin-2(1H)-one and its analogs?
- Methodological Answer : <sup>1</sup>H NMR (400 MHz, CDCl3) typically reveals characteristic signals for the isopropyl group (δ ~1.3–1.5 ppm, doublet) and aromatic protons (δ ~6.7–7.6 ppm). <sup>13</sup>C NMR confirms carbonyl (δ ~162 ppm) and quaternary carbons. HRMS (APCI) with calculated/observed [M+H]<sup>+</sup> values (e.g., 352.1332 vs. 352.1328) ensures molecular formula accuracy. Calibration with internal standards (e.g., TMS) is essential .
Q. What safety protocols are recommended for handling pyridin-2(1H)-one derivatives in the laboratory?
- Methodological Answer : Use fume hoods to avoid inhalation of aerosols. Wear nitrile gloves and safety goggles (EN 166/ANSI Z87.1 standards). In case of skin contact, wash with soap/water; for eye exposure, rinse with water for ≥15 minutes. Store in airtight containers away from oxidizing agents. Disposal via licensed waste management services is mandatory .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in the biological activity of this compound derivatives across different assays?
- Methodological Answer : Discrepancies in antimicrobial or cytotoxic activity may arise from assay conditions (e.g., bacterial strain variability, solvent effects). Use dose-response curves (IC50/EC50) and control experiments (e.g., solvent-only blanks) to isolate compound-specific effects. Pair these with computational docking studies to assess target binding affinity and validate hypotheses .
Q. What strategies are effective for optimizing the regioselectivity of this compound functionalization?
- Methodological Answer : Regioselective C-3 vs. C-5 substitution can be controlled by steric/electronic factors. For example, bulky directing groups (e.g., tert-butyl) favor C-5 halogenation. Transition metal catalysts (e.g., Pd(OAc)2) with ligands (XPhos) enhance cross-coupling efficiency at specific positions. Monitor reaction progress via TLC and isolate intermediates for X-ray crystallography .
Q. How can structural analogs of this compound be designed to improve pharmacokinetic properties?
- Methodological Answer : Introduce polar substituents (e.g., hydroxyl, amine) at the 4-position to enhance solubility. Replace the isopropyl group with trifluoromethyl to improve metabolic stability. Use logP calculations (e.g., ChemAxon) and in vitro ADME assays (e.g., microsomal stability) to prioritize candidates. Comparative <sup>1</sup>H NMR of analogs helps correlate structural changes with bioavailability .
Q. What analytical methods address contradictions in reported spectral data for pyridin-2(1H)-one derivatives?
- Methodological Answer : Discrepancies in NMR shifts may arise from solvent polarity or tautomeric equilibria. Standardize conditions using deuterated solvents (CDCl3 vs. DMSO-d6) and control temperature (25°C). Cross-validate with 2D NMR (COSY, HSQC) to resolve overlapping signals. Compare HRMS fragmentation patterns with literature databases (e.g., PubChem) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
